Home > Products > Screening Compounds P64963 > 1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol
1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol - 414879-19-9

1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol

Catalog Number: EVT-1743049
CAS Number: 414879-19-9
Molecular Formula: C13H16F3NO
Molecular Weight: 259.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-piperidin-4-yl-1H-imidazol-1-yl}ethyl)dimethylamine

Compound Description: This compound is a complex molecule containing a piperidine ring substituted with a 4-[4-fluoro-3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl group at the 2-position. An ethyldimethylamine chain is further attached to the imidazole ring. The synthesis of this compound, starting from oxoacetic acid monohydrate, is described in detail. []

N-((1-(4-(3-(3-((6,7-Dimethoxyquinolin-3-yl)oxy)phenyl)ureido)-2-(trifluoromethyl)phenyl)piperidin-4-yl)methyl)propionamide (CHMFL-KIT-8140)

Compound Description: CHMFL-KIT-8140 is a type II cKIT kinase inhibitor that exhibits potent inhibitory activity against both wild-type cKIT and the T670I gatekeeper mutant. [] It displays strong antiproliferative effects against GIST cancer cell lines and inhibits c-KIT-mediated signaling pathways, inducing apoptosis.

1-[(2,6-Dimethylphenoxy)ethyl]piperidin-4-ol

Compound Description: This compound is an aminoalkanol derivative investigated for its potential as an anticonvulsant drug. Its crystal structure, determined by X-ray diffraction, reveals an orthorhombic system with one molecule in the asymmetric unit. []

1-[(2,3-dimethylphenoxy)ethyl]piperidin-4-ol

Compound Description: This compound is another aminoalkanol derivative studied alongside 1-[(2,6-dimethylphenoxy)ethyl]piperidin-4-ol for its potential anticonvulsant properties. Crystal structure analysis reveals it crystallizes in the orthorhombic space group Pbca with one molecule in the asymmetric unit. []

1-[(2,3-Dimethylphenoxy)ethyl]piperidin-4-ol N-oxide monohydrate

Compound Description: This compound is the N-oxide derivative of 1-[(2,3-dimethylphenoxy)ethyl]piperidin-4-ol and was synthesized to investigate the influence of N-oxide formation on its molecular geometry and intermolecular interactions. It crystallizes in the monoclinic space group P21/c with one N-oxide molecule and one water molecule in the asymmetric unit. []

3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide

Compound Description: This compound demonstrates potent dual inhibitory activity against Discoidin Domain Receptors 1 and 2 (DDR1 and DDR2), making it a promising candidate for anti-inflammatory drug discovery. [] It exhibits strong binding affinity to DDR1 and DDR2 proteins and effectively inhibits LPS-induced IL-6 release in vitro and in vivo.

(E)-4-(2-(6-(2,6-Dichloro-4-(Trifluoromethyl)Phenyl)-4-Methyl-1,1-Dioxido-1,2,6-Thiadiazinan-2-yl)Acetamido)Adamantan-1-Carboxamide (KR-67607)

Compound Description: KR-67607 is a selective 11β-HSD1 inhibitor. Studies have shown that it displays protective effects against benzalkonium chloride (BAC)-induced dry eye syndrome in rats. []

Overview

1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol, with the chemical formula C13H17F3NOC_{13}H_{17}F_3NO and CAS number 1798746-75-4, is a piperidine derivative notable for its trifluoromethyl group, which enhances its biological activity and lipophilicity. This compound is primarily researched for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various neurological conditions.

Source

This compound can be synthesized through various organic chemistry techniques, as documented in patents and scientific literature. The trifluoromethyl group is particularly significant in medicinal chemistry due to its influence on the pharmacokinetic properties of drug candidates.

Classification

1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol is classified under piperidine derivatives. It exhibits properties characteristic of both amines and alcohols, making it a versatile building block in organic synthesis.

Synthesis Analysis

Methods

The synthesis of 1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol typically involves multi-step organic reactions. A common method includes:

  1. Formation of the Piperidine Ring: Starting from commercially available piperidine derivatives, the ring can be formed through cyclization reactions.
  2. Introduction of the Trifluoromethyl Group: This can be achieved using trifluoromethylating agents such as trifluoromethyl iodide or via nucleophilic substitution reactions.
  3. Methylation: The phenyl group can be introduced via a Friedel-Crafts alkylation or similar methods.

Technical details regarding specific reagents and conditions can be found in patent literature and chemical synthesis databases .

Molecular Structure Analysis

Structure

The molecular structure of 1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol features a piperidine ring substituted with a trifluoromethylphenyl group at one position and a hydroxyl group at the fourth position. This configuration contributes to its unique chemical properties.

Data

  • Molecular Weight: 295.73 g/mol
  • InChI Key: Not provided but can be generated based on the molecular formula.
  • Boiling Point: Not specified in available literature.
Chemical Reactions Analysis

Reactions

1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol participates in several chemical reactions typical for alcohols and amines:

  1. Esterification: Reaction with acids to form esters.
  2. Nucleophilic Substitution: The hydroxyl group can act as a leaving group in nucleophilic substitutions.
  3. Oxidation: The alcohol can be oxidized to form ketones or aldehydes.

Technical details regarding these reactions are often documented in organic chemistry textbooks and specialized journals .

Mechanism of Action

The mechanism of action for 1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol is primarily linked to its interaction with biological receptors. It may act as an agonist or antagonist depending on the target receptor type, particularly in neurological pathways. The trifluoromethyl group enhances binding affinity and selectivity for certain receptors, which is crucial for its therapeutic efficacy.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or crystalline form.
  • Solubility: Soluble in organic solvents; limited solubility in water due to hydrophobic characteristics imparted by the trifluoromethyl group.

Chemical Properties

1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol exhibits standard reactivity for alcohols and amines, including:

  • Reactivity with electrophiles due to the nucleophilic nature of the nitrogen atom.
  • Stability under normal laboratory conditions but may require careful handling due to potential reactivity with strong acids or bases .
Applications

This compound serves as a valuable intermediate in pharmaceutical chemistry, particularly in synthesizing compounds aimed at treating neurological disorders. Its unique structural features allow it to be utilized in developing drugs that target specific receptors involved in neurotransmission and other biological processes .

Introduction to 1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol in Contemporary Medicinal Chemistry

1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol represents a strategically designed scaffold in modern drug discovery, combining a piperidine core with a 2-(trifluoromethyl)benzyl substituent. This compound, systematically named as 1-(2-(trifluoromethyl)benzyl)piperidin-4-ol and identified by identifiers such as CID 763220 and Enamine catalog number ENA413165904 [1] [7], exhibits a molecular formula of C₁₃H₁₆F₃NO and a molecular weight of 259.27 g/mol. It typically exists as a hydrochloride salt (C₁₃H₁₆F₃NO·HCl) with a purity of ≥95% [1]. Its emergence aligns with the broader exploitation of trifluoromethylated nitrogen heterocycles, which constitute pharmacophores in >20% of FDA-approved small-molecule drugs over the past two decades [5]. The compound’s structural architecture merges conformational restraint (piperidine ring) with pronounced electronic modulation (trifluoromethyl group), positioning it as a versatile template for targeting central nervous system receptors, enzymes, and protein-protein interaction interfaces.

Historical Context and Emergence of Trifluoromethyl-Substituted Piperidine Derivatives

The strategic incorporation of trifluoromethyl (CF₃) groups into piperidine scaffolds originated in the mid-20th century, driven by the need to enhance pharmacokinetic properties and target engagement of bioactive molecules. Early synthetic routes faced significant challenges:

  • Pioneering Methods (1960s-1980s): Initial approaches relied on harsh reagents like sulfur tetrafluoride (SF₄) for direct fluorination, exemplified by Raash’s 1962 synthesis of 2-(trifluoromethyl)piperidine from pipecolic acid—a process yielding <10% product due to poor selectivity and side reactions [3]. Alternative routes exploited hydrogenation of commercially available 2-(trifluoromethyl)pyridines using Pd, Pt, or Rh catalysts, though over-reduction and catalyst poisoning remained persistent issues [3].
  • Lactam-Based Methodologies (1990s-2000s): Advances focused on δ-lactams as pivotal intermediates. A four-step sequence from N-(diethoxymethyl)piperidin-2-one involved Claisen condensation with ethyl trifluoroacetate, acid-catalyzed deprotection, and decarboxylation to yield hemiaminal intermediates. Subsequent dehydration or functionalization generated electrophilic imines (e.g., compound 13 in [3]), enabling diverse transformations like Ugi reactions, Friedel-Crafts alkylations, and reductive aminations. These imines served as linchpins for introducing α-trifluoromethyl piperidines in 45–92% yields [3].
  • Modern Trifluoromethylation Techniques (Post-2010): Contemporary strategies employ nucleophilic/electrophilic trifluoromethylation reagents under milder conditions. Key examples include:
  • Ruppert-Prakash Reagent (TMSCF₃): Imines (e.g., 27) react with TMSCF₃ in the presence of TFA/KHF₂ in acetonitrile, furnishing α,α-disubstituted trifluoromethyl piperidines (28) with enhanced functional group tolerance [3].
  • Radical Trifluoromethylation: Visible-light photoredox catalysis enables C–H trifluoromethylation of piperidine derivatives using CF₃SO₂Na or related reagents, bypassing pre-functionalized substrates [5].

Table 1: Evolution of Synthetic Approaches to α-Trifluoromethyl Piperidines

EraKey MethodologyRepresentative SubstrateYield RangeLimitations
1960s-1980sSF₄-mediated fluorinationPipecolic acid derivatives<10%Low selectivity, hazardous reagents
1990s-2000sδ-Lactam functionalization/reductionN-Protected piperidinones45-88%Multi-step sequences
2010s-PresentElectrophilic/radical CF₃ incorporationPiperidine imines or C–H bonds60-95%Requires specialized reagents

The historical trajectory underscores a shift toward atom economy and chemo-selectivity, enabling the practical synthesis of complex analogs like 1-{[2-(trifluoromethyl)phenyl]methyl}piperidin-4-ol. This compound’s benzylpiperidine motif likely arose from structure-activity relationship (SAR) studies emphasizing:

  • Spatial Optimization: The ortho-trifluoromethyl benzyl group imposes steric congestion near the piperidine nitrogen, potentially favoring specific bioactive conformations.
  • Metabolic Stabilization: The CF₃ group impedes oxidative metabolism of the phenyl ring, prolonging half-life—a principle validated in drugs like Alpelisib (PI3K inhibitor) and Ubrogepant (CGRP receptor antagonist) [5].

Structural Significance of the Trifluoromethyl-Phenyl-Piperidine Pharmacophore

The pharmacophore of 1-{[2-(trifluoromethyl)phenyl]methyl}piperidin-4-ol integrates three modules with complementary electronic and steric properties, each contributing to supramolecular interactions with biological targets:

A. Trifluoromethyl Group (─CF₃)

  • Hydrophobicity Enhancement: The CF₃ group exhibits a high lipophilicity parameter (π = +0.88), augmenting membrane permeability and bioavailability. This aligns with its role in FDA-approved drugs where CF₃ groups improve log P values by 0.5–1.5 units versus methyl analogs [5].
  • Electron-Withdrawing Effect: With a Hammett constant (σₘ = 0.43), the ─CF₃ group polarizes adjacent bonds, modulating pKa of proximal basic centers. For instance, it lowers the pKa of piperidinyl nitrogen by 1–2 units (e.g., from 10.5 to ~8.5–9.0), enhancing cationic character at physiological pH and strengthening ionic interactions with aspartate/glutamate residues [3] [5].
  • Stereoelectronic Effects: The C–F bonds’ low polarizability and high dipole moment (1.35 D) facilitate orthogonal multipolar interactions with carbonyl moieties or aromatic π-systems in protein binding pockets [5] [8].

B. Ortho-Substituted Phenyl Ring

  • Stereochemical Constraint: The ortho-CF₃ group forces the phenyl ring perpendicular to the benzyl C–N bond, minimizing conjugation and imposing a defined spatial orientation. This rigidity pre-organizes the pharmacophore for target binding, reducing entropic penalties [7] [8].
  • Aromatic Stacking Capability: The electron-deficient phenyl ring (due to ─CF₃) engages in edge-to-face or parallel-displaced π-π stacking with histidine/tryptophan residues. Ortho-substitution further enables halogen bonding-like interactions where the CF₃’s fluorine atoms act as weak X-bond acceptors [5] [8].

C. Piperidin-4-ol Core

  • Hydrogen Bonding Synergy: The hydroxyl group serves as a dual hydrogen bond donor/acceptor (depending on protonation state), anchoring the pharmacophore to targets via residues like serine, threonine, or tyrosine. Its equatorial position in the chair conformation optimizes solvent exposure and H-bond vector geometry [1] [10].
  • Conformational Flexibility: Piperidine ring inversion (chair flip) interconverts axial/equatorial hydroxyl orientations, enabling adaptation to diverse binding sites. The 4-hydroxy substitution pattern avoids steric clash with the benzylic N-substituent [1] [7].

Table 2: Molecular Features of 1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol as Pharmacophore Elements

Pharmacophore FeatureSpatial PropertyElectronic PropertyBiological Interaction Role
Trifluoromethyl (─CF₃)Tetrahedral, sterically demandingStrong σ-withdrawing, low polarizabilityHydrophobic enclosure filling; multipolar interactions; pKa modulation
Phenyl ringPerpendicular to piperidine planeElectron-deficient (─CF₃ effect)π-π stacking; cation-π interactions; halogen bonding
Piperidine nitrogenTertiary amine (pyramidal)pKa ~9 (modulated by ─CF₃/aryl)Ionic binding to Asp/Glu; H-bond acceptance
C4-Hydroxyl groupEquatorial preferredH-bond donor/acceptorH-bonding to Ser/Thr/Tyr; water displacement

This pharmacophore manifests in bioactive compounds with varied therapeutic indications:

  • CNS Agents: Benzylpiperidines serve as σ-receptor ligands or neurotransmitter reuptake inhibitors, where ─CF₃ enhances blood-brain barrier penetration [5].
  • Kinase Inhibitors: Analogous to Alpelisib, the trifluoromethyl-phenyl motif augments affinity for ATP-binding pockets via hydrophobic burial and dipole alignment [5].
  • GPCR Modulators: The piperidine nitrogen mimics endogenous amine neurotransmitters (e.g., histamine, dopamine), with ─CF₃ fine-tuning subtype selectivity [8].

Computational pharmacophore models classify this scaffold as containing:

  • One Hydrophobic Feature (trifluoromethyl-phenyl moiety)
  • One Positive Ionizable Feature (piperidine nitrogen)
  • One Hydrogen Bond Donor/Acceptor Feature (C4-hydroxy group)
  • Aromatic Ring Feature (phenyl ring) [8] [9] [10]

Such models enable virtual screening of compound libraries to identify novel analogs with conserved interaction capabilities but divergent core scaffolds—demonstrated in PD-1/PD-L1 inhibitor discovery where pharmacophore-based screening yielded nanomolar hits [9].

Properties

CAS Number

414879-19-9

Product Name

1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol

IUPAC Name

1-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-ol

Molecular Formula

C13H16F3NO

Molecular Weight

259.27 g/mol

InChI

InChI=1S/C13H16F3NO/c14-13(15,16)12-4-2-1-3-10(12)9-17-7-5-11(18)6-8-17/h1-4,11,18H,5-9H2

InChI Key

FEJCVKGMBLBUQR-UHFFFAOYSA-N

SMILES

C1CN(CCC1O)CC2=CC=CC=C2C(F)(F)F

Canonical SMILES

C1CN(CCC1O)CC2=CC=CC=C2C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.